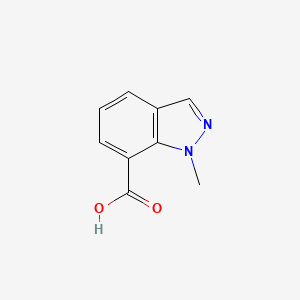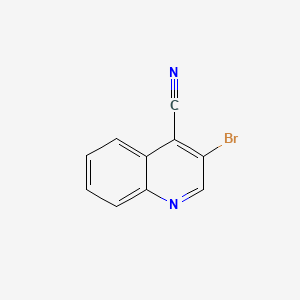
3-Bromoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromoquinoline-4-carbonitrile is a compound that undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . It is used for research and development purposes .
Synthesis Analysis
3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines . Other methods of synthesis include classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield .Molecular Structure Analysis
The molecular formula of 3-Bromoquinoline-4-carbonitrile is C10H5BrN2 .Chemical Reactions Analysis
Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .科学的研究の応用
Chloroquine and Derivatives in Disease Management
Chloroquine, a well-known antimalarial drug, and its derivatives have been studied for their potential repurposing in the management of various diseases. Research has highlighted interesting biochemical properties of chloroquine that could inspire the development of novel compounds based on its scaffold, including 3-Bromoquinoline-4-carbonitrile, for therapeutic applications beyond malaria (Njaria et al., 2015).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, closely related to quinolines, have been recognized for their therapeutic potentials in treating cancers, malaria, and various central nervous system disorders. These compounds, including derivatives of quinolines, could serve as promising candidates for developing new classes of drugs (Singh & Shah, 2017).
8-Hydroxyquinolines in Medicinal Chemistry
The study of 8-hydroxyquinoline derivatives over recent years has shown significant biological activities, suggesting the synthetic modification of quinoline derivatives, including 3-Bromoquinoline-4-carbonitrile, could lead to the development of potent drug molecules for treating various diseases (Gupta et al., 2021).
Isoquinoline N-oxide Alkaloids in Drug Discovery
Isoquinoline N-oxide alkaloids have shown confirmed antimicrobial, antibacterial, and antitumor activities, highlighting the role of isoquinoline derivatives as an important source of leads for drug discovery (Dembitsky et al., 2015).
Synthesis of Pyridines and (Iso)quinolines
Propargylic alcohols have been used as building blocks for synthesizing pyridines, quinolines, and isoquinolines, which are crucial structures in medicinal chemistry. This research area may provide methodologies applicable to the synthesis and functionalization of 3-Bromoquinoline-4-carbonitrile for various scientific applications (Mishra et al., 2022).
Safety and Hazards
将来の方向性
Quinoline is a common nitrogen-containing heterocycle with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .
特性
IUPAC Name |
3-bromoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10-4-2-1-3-7(10)8(9)5-12/h1-4,6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIBKSRNPFDUOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677796 |
Source


|
| Record name | 3-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-4-carbonitrile | |
CAS RN |
1253790-93-0 |
Source


|
| Record name | 3-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578411.png)
![3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid](/img/structure/B578412.png)
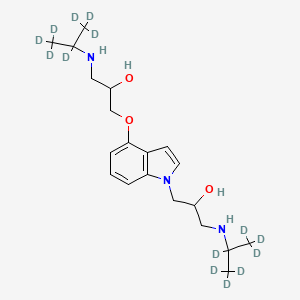

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)
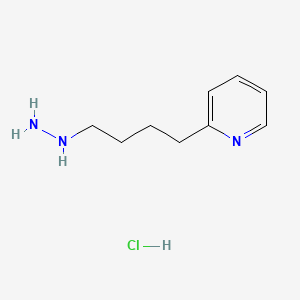
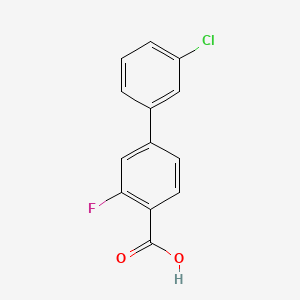
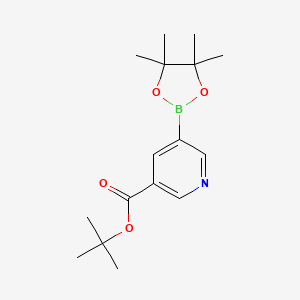


![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)
![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)
